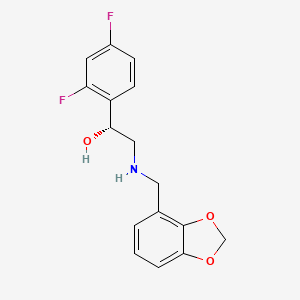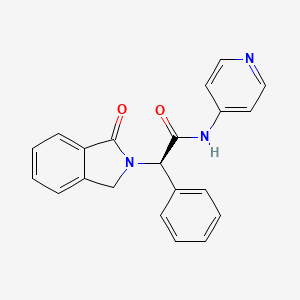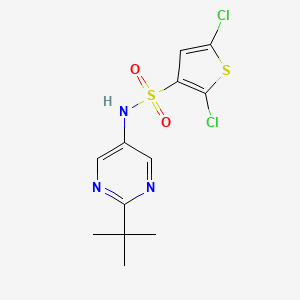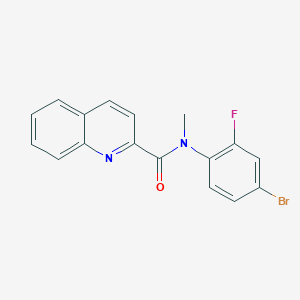
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol, commonly known as MDMA or ecstasy, is a psychoactive drug that has been widely used in recreational settings. However, its potential therapeutic applications have been a subject of scientific research for several years. MDMA is a synthetic compound that belongs to the class of amphetamines and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various psychiatric disorders.
作用機序
MDMA works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to the release of large amounts of serotonin, which is responsible for the drug's euphoric effects. MDMA also increases the activity of the hormone oxytocin, which is involved in social bonding and trust.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. These effects can be harmful, particularly in high doses or when combined with other drugs. However, MDMA has also been shown to have therapeutic effects, such as reducing anxiety and enhancing emotional processing.
実験室実験の利点と制限
MDMA has several advantages and limitations for use in laboratory experiments. Its unique mechanism of action and pharmacological properties make it a promising candidate for the treatment of various psychiatric disorders. However, its recreational use and potential for abuse make it a controlled substance, which can limit its availability for research purposes. Additionally, MDMA can have harmful effects on the body, particularly in high doses or when combined with other drugs, which can make it difficult to study.
将来の方向性
There are several future directions for research on MDMA, including investigating its potential therapeutic applications for other psychiatric disorders, such as addiction and eating disorders. Additionally, researchers are exploring ways to improve the safety and efficacy of MDMA-based therapies, such as developing new synthesis methods or combining MDMA with other drugs. Finally, there is a need for more research on the long-term effects of MDMA use, particularly in the context of therapeutic use.
合成法
MDMA is synthesized through a multi-step process that involves the conversion of safrole, a natural compound found in sassafras oil, into MDMA. The synthesis process involves several chemical reactions, including oxidation, reduction, and condensation, and requires specialized equipment and expertise. The purity and quality of MDMA can vary depending on the synthesis method used, which can affect its pharmacological properties.
科学的研究の応用
MDMA has been the subject of extensive scientific research in recent years, with studies investigating its potential therapeutic applications for various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA has been shown to enhance empathy, reduce fear and anxiety, and improve communication and social interaction, making it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
(1R)-2-(1,3-benzodioxol-4-ylmethylamino)-1-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c17-11-4-5-12(13(18)6-11)14(20)8-19-7-10-2-1-3-15-16(10)22-9-21-15/h1-6,14,19-20H,7-9H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYLWVYTZRKWKT-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNCC(C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)CNC[C@@H](C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)

![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)

![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)